molecular formula C24H23N5O4 B10875869 2-{[(4-methylphenyl)carbonyl]amino}-N-{1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]propan-2-yl}benzamide (non-preferred name)

2-{[(4-methylphenyl)carbonyl]amino}-N-{1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]propan-2-yl}benzamide (non-preferred name)

Cat. No.: B10875869
M. Wt: 445.5 g/mol
InChI Key: KTQLKJGMUGZBJS-UHFFFAOYSA-N
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Description

2-{[(4-methylphenyl)carbonyl]amino}-N-{1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]propan-2-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core, substituted with a 4-methylphenyl group and a pyridin-4-ylcarbonyl hydrazinyl moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylphenyl)carbonyl]amino}-N-{1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]propan-2-yl}benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with 4-methylbenzoyl chloride to form 4-methyl-N-phenylbenzamide.

    Hydrazine Addition: The benzamide is then reacted with hydrazine hydrate to introduce the hydrazinyl group.

    Pyridin-4-ylcarbonyl Addition: The final step involves the coupling of the hydrazinyl intermediate with pyridin-4-ylcarbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylphenyl)carbonyl]amino}-N-{1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]propan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or hydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)carbonyl]amino}-N-{1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]propan-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((4-methylphenyl)amino)benzoic acid

Uniqueness

2-{[(4-methylphenyl)carbonyl]amino}-N-{1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]propan-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-[1-oxo-1-[2-(pyridine-4-carbonyl)hydrazinyl]propan-2-yl]benzamide

InChI

InChI=1S/C24H23N5O4/c1-15-7-9-17(10-8-15)22(31)27-20-6-4-3-5-19(20)24(33)26-16(2)21(30)28-29-23(32)18-11-13-25-14-12-18/h3-14,16H,1-2H3,(H,26,33)(H,27,31)(H,28,30)(H,29,32)

InChI Key

KTQLKJGMUGZBJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C(=O)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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